1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
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Overview
Description
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea is an organic compound with the molecular formula C15H14N2O2S It is a thiourea derivative, characterized by the presence of a benzoyl group and a hydroxy-methylphenyl group attached to the thiourea moiety
Preparation Methods
The synthesis of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-hydroxy-5-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Synthetic Route:
- Dissolve benzoyl isothiocyanate in ethanol.
- Add 2-hydroxy-5-methylaniline to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Chemical Reactions Analysis
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted thioureas.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Electrophiles: Halogens, alkyl halides.
Major Products:
- Sulfoxides, sulfones (oxidation).
- Amines (reduction).
- Substituted thioureas (substitution).
Scientific Research Applications
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-(2-hydroxyphenyl)thiourea: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzoyl-3-(2-methylphenyl)thiourea: Similar structure but lacks the hydroxy group on the phenyl ring.
1-Benzoyl-3-(4-hydroxy-3-methylphenyl)thiourea: Similar structure but with different positions of the hydroxy and methyl groups on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-7-8-13(18)12(9-10)16-15(20)17-14(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H2,16,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIWZISSHKPOEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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